molecular formula C12H15ClF3N B1592437 4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride CAS No. 255051-14-0

4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride

Cat. No. B1592437
M. Wt: 265.7 g/mol
InChI Key: BZYIRYKJNSACFP-UHFFFAOYSA-N
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Patent
US06977264B2

Procedure details

The title compound was prepared according to the procedure described in Example 1 (Step e) from tert-butyl 4-[2-(trifluoromethyl)phenyl]piperidine carboxylate (Step b) (1.64 g, 5 mmol) and satd HCl in EtOAc (50 m[). The title compound was obtained as a white solid (1.32 g). MS (ESI, pos. ion) m/z: 230 (M+1); MS (ESI, neg. ion) m/z: 228 (M−1). Calc'd for C12H15CF3N: 265.70.
Name
tert-butyl 4-[2-(trifluoromethyl)phenyl]piperidine carboxylate
Quantity
1.64 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:23])([F:22])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH:9]1[CH2:14][CH2:13][N:12](C(OC(C)(C)C)=O)[CH2:11][CH2:10]1.[ClH:24]>CCOC(C)=O>[ClH:24].[F:23][C:2]([F:1])([F:22])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH:9]1[CH2:10][CH2:11][NH:12][CH2:13][CH2:14]1 |f:3.4|

Inputs

Step One
Name
tert-butyl 4-[2-(trifluoromethyl)phenyl]piperidine carboxylate
Quantity
1.64 g
Type
reactant
Smiles
FC(C1=C(C=CC=C1)C1CCN(CC1)C(=O)OC(C)(C)C)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared

Outcomes

Product
Name
Type
product
Smiles
Cl.FC(C1=C(C=CC=C1)C1CCNCC1)(F)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.32 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.